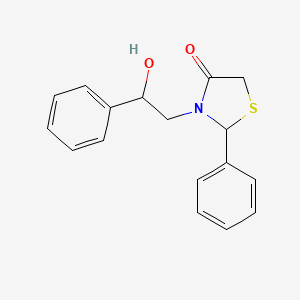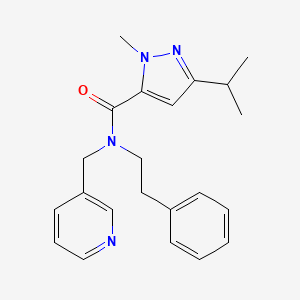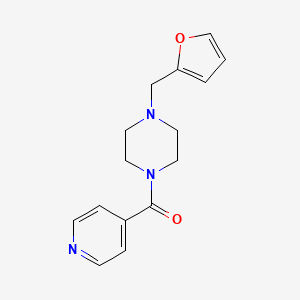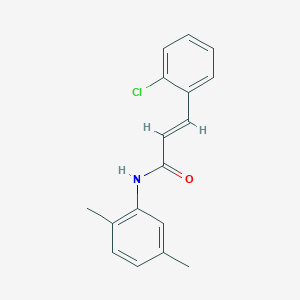
(3aR*,6S*)-2-(4-isopropylphenyl)-N-methyl-1-oxo-N-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves the nucleophilic cleavage of the epoxy bridge, leading to the formation of cis-fused bicyclic systems with significant stereochemical implications. For example, the preparation of racemic mixtures and the esterification of hexahydro-3a,6-epoxyisoindole-7-carboxylic acids have been documented, highlighting the complexity and specificity of reactions involved in producing such compounds (Nadirova et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a complex arrangement of atoms and bonds. X-ray crystallography has been utilized to determine the cis-fused bicyclic system configurations, demonstrating the intricate spatial arrangement and the role of hydrogen bonding in stabilizing the structure (Toze et al., 2013).
Chemical Reactions and Properties
Research into the chemical reactions and properties of related compounds shows a variety of reactivity patterns, particularly in the context of cycloaddition reactions and the formation of esterification products. These studies underline the reactivity of the epoxy bridge and the influence of substituents on the molecule's behavior in chemical transformations (Mitchell et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, of molecules within this chemical class are closely linked to their molecular structure. Detailed analysis using spectroscopic and crystallographic methods provides insights into the relationship between structure and physical properties (Jayarajan et al., 2019).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound is explored in the synthesis of novel pyrazolopyrimidines derivatives, indicating its potential in generating compounds with anticancer and anti-5-lipoxygenase activities. This highlights its role in the development of new therapeutic agents targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).
Structural Characterization
The structural characterization of derivatives, including their crystallography, provides insights into the molecular geometry and potential reactivity of such compounds. This understanding is crucial for the design of molecules with desired biological activities (Toze et al., 2013).
Application in Natural Product Synthesis
The compound serves as a precursor in the synthesis of natural product-like cyclopenta[b]furo[2,3-c]pyrroles using Hoveyda–Grubbs catalysts. This application demonstrates its versatility in synthetic organic chemistry, enabling the creation of complex natural product analogs with potential biological activities (Antonova et al., 2020).
Modification and Derivative Formation
The compound's derivatives have been explored for their antimicrobial and antifungal properties, indicating the broad spectrum of biological activities that can be achieved through chemical modification. This research area opens avenues for the development of new antimicrobial agents (El-Sehrawi et al., 2015).
Chemical Reactivity and Interaction Studies
Studies on the synthesis and structural characterization of esterification products of related acids shed light on the chemical reactivity and interaction mechanisms of such compounds. These insights are essential for designing molecules with specific functions and properties (Nadirova et al., 2019).
Propriétés
IUPAC Name |
(1R,7S)-N-methyl-4-oxo-3-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-16(2)18-6-8-19(9-7-18)28-15-25-11-10-20(31-25)21(22(25)24(28)30)23(29)27(3)14-17-5-4-12-26-13-17/h4-13,16,20-22H,14-15H2,1-3H3/t20-,21?,22?,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJTWBCXBQFBMV-JDEYNBIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-N-methyl-4-oxo-3-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)


